molecular formula C14H18N2O3S B2720206 N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide CAS No. 1448124-21-7

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide

Cat. No. B2720206
CAS RN: 1448124-21-7
M. Wt: 294.37
InChI Key: SIBWGFFTIHYRDK-UHFFFAOYSA-N
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Description

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide, commonly known as MTPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTPO is a member of the oxalamide family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing novel synthetic approaches for creating complex molecules with potential therapeutic applications. For example, a study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating an operationally simple and high-yielding method that could potentially be applied to the synthesis of compounds like "N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide" (Mamedov et al., 2016).

Pharmacological Applications

Compounds with structures similar to "N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide" have been studied for their pharmacological properties. For instance, Del Bello et al. (2019) explored multitarget 1,4-dioxane compounds with favorable D2-like and 5-HT1A receptor interactions, indicating a potential for treating conditions such as Parkinson's disease or schizophrenia. This research illustrates the interest in developing compounds with specific receptor affinities that could offer new therapeutic options (Del Bello et al., 2019).

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-14(7-8-20-10-14)9-15-12(17)13(18)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBWGFFTIHYRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide

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